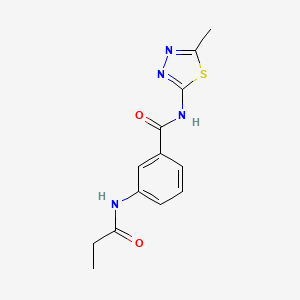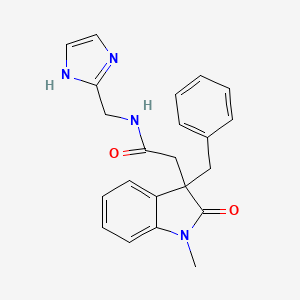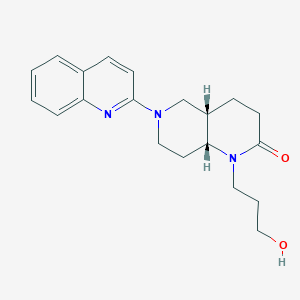
N-(4-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide, also known as BPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPPC belongs to the class of piperazine derivatives and exhibits a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
N-(4-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of enzymes that are involved in cancer cell proliferation and inflammation. This compound also enhances the activity of neurotransmitters in the brain, leading to improved cognitive function and memory retention.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been found to have a good pharmacokinetic profile, with a long half-life and high bioavailability. This compound has also been shown to cross the blood-brain barrier, making it a potential candidate for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide in lab experiments include its low toxicity profile, high yield, and cost-effectiveness. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability in certain experiments.
Orientations Futures
There are several future directions for N-(4-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide research, including exploring its potential as a therapeutic agent for other diseases such as diabetes, cardiovascular diseases, and infectious diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic profile. The development of new formulations of this compound that improve its solubility and bioavailability is also an area of future research.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various diseases. Its unique chemical structure and low toxicity profile make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic profile.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide involves the reaction of 4-bromobenzenesulfonyl chloride with 1-piperazinecarboxamide in the presence of a base, followed by purification using column chromatography. The yield of this compound obtained through this method is high, making it a cost-effective approach for large-scale production.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-(phenylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells. Inflammation is a common feature of many diseases, and this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound has been found to enhance cognitive function and memory retention.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(4-bromophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3S/c18-14-6-8-15(9-7-14)19-17(22)20-10-12-21(13-11-20)25(23,24)16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXKGWUXFKXLFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N,1,6-trimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5411830.png)
![7-[2-(1-cyclohexen-1-yl)ethyl]-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5411838.png)
![2-({[4-(4-fluorobenzyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5411844.png)
![{4-[3-(diethylamino)-1-propen-1-yl]-2,3,5,6-tetrafluorophenyl}(3-methoxypropyl)amine oxalate](/img/structure/B5411847.png)
![3-(1-adamantyl)-6-amino-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5411852.png)

![N-{4-[({4-[2-(4-chlorophenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5411861.png)
![2-{[(4-methylphenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5411862.png)
![5-hydroxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5411878.png)

![7-methyl-2-[(3-methyl-2-thienyl)sulfonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5411893.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]azocane](/img/structure/B5411894.png)